molecular formula C4H9NOS B13528366 3-(Aminomethyl)thietan-3-ol

3-(Aminomethyl)thietan-3-ol

Cat. No.: B13528366
M. Wt: 119.19 g/mol
InChI Key: BGRLIYCESQGJLP-UHFFFAOYSA-N
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Description

3-(Aminomethyl)thietan-3-ol (CAS: 1506930-06-8) is a four-membered thietane ring derivative featuring an aminomethyl substituent at the 3-position. It is a pharmaceutical intermediate with applications in drug discovery due to its structural resemblance to bioactive molecules. The compound’s thietane core (a sulfur-containing heterocycle) and polar aminomethyl group contribute to its physicochemical properties, including solubility and hydrogen-bonding capacity. Its synthesis often involves catalytic hydrogenation or nucleophilic addition strategies, as seen in derivatives of 3-amino thietane .

Properties

IUPAC Name

3-(aminomethyl)thietan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NOS/c5-1-4(6)2-7-3-4/h6H,1-3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGRLIYCESQGJLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CS1)(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)thietan-3-ol can be achieved through several methods. One common approach involves the reaction of epichlorohydrin with hydrogen sulfide in the presence of a base such as potassium hydroxide. This reaction yields 3-thietanol, which can then be further modified to introduce the aminomethyl group . Another method involves the use of oxiran-2-yl methanol (glycidol) as a starting material, which undergoes a series of reactions to form the desired thietane compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product suitable for various applications .

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)thietan-3-ol involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes, modulating their activity and affecting biochemical pathways. For example, it has been studied as a potential inhibitor of cyclooxygenase and lipoxygenase, enzymes involved in the biosynthesis of eicosanoids . The compound’s unique structure allows it to interact with these enzymes, leading to changes in their activity and subsequent biological effects .

Comparison with Similar Compounds

Structural Analogs and Bioisosteres

Thietane- and oxetane-based compounds are studied as bioisosteres for carboxylic acids or other polar groups. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons
Compound Molecular Formula Ring Type Substituents Key Applications/Properties
3-(Aminomethyl)thietan-3-ol C₄H₉NOS Thietane 3-aminomethyl, 3-OH Pharmaceutical intermediate
Thietan-3-ol C₃H₆OS Thietane 3-OH Carboxylic acid bioisostere
3-(1-Aminoethyl)oxetan-3-ol C₅H₁₁NO₂ Oxetane 3-(1-aminoethyl), 3-OH Bioisostere candidate
Ethyl (3-amino-1,1-dioxido-thietanyl)acetate C₇H₁₃NO₅S Thietane (sulfone) 3-amino, 1,1-dioxo, ethyl ester Enhanced polarity, drug design
3-Aminotetrahydrofuran C₄H₉NO Tetrahydrofuran 3-amino Solubility modifier

Physicochemical and Pharmacological Properties

  • Thietane vs. Oxetane Rings : Thietane rings (with sulfur) exhibit lower ring strain and higher lipophilicity compared to oxetanes (oxygen-based), which are more polar and prone to hydrolysis. This makes thietanes more stable in certain biological environments .
  • Sulfone Derivatives : Sulfone-containing analogs (e.g., 1,1-dioxido-thietane) show increased polarity and metabolic stability, making them suitable for targeting enzymes like cyclooxygenase (COX) .
Table 2: Pharmacological Activities of Selected Analogs
Compound Biological Activity Mechanism/Application
3-Amino thietane derivatives Antimicrobial, antiviral, anticancer Inhibition of eicosanoid biosynthesis
Thietan-3-ol derivatives COX inhibition (e.g., ibuprofen analogs) Anti-inflammatory
3-Aminotetrahydrofuran CNS drug candidate Dopamine receptor modulation

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